2,4-Octadienoic acid ethyl ester
Overview
Description
“2,4-Octadienoic acid ethyl ester” is a chemical compound with the molecular formula C10H18O2 . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .
Synthesis Analysis
Esters can be synthesized from carboxylic acids and alcohols in the presence of an acid catalyst . The reaction is reversible and does not go to completion . The products are a carboxylic acid and an alcohol . For example, ethanoic acid reacts with ethanol in the presence of concentrated sulphuric acid as a catalyst to produce the ester, ethyl ethanoate .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h8-9H,3-7H2,1-2H3/b9-8+ . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Esters, including “this compound”, can undergo various reactions. One such reaction is hydrolysis, where the ester reacts with water to produce a carboxylic acid and an alcohol . This reaction is catalyzed by either an acid or a base . Esters can also undergo trans-esterification reactions to form different esters .Physical And Chemical Properties Analysis
Esters are polar compounds but do not engage in hydrogen bonding, so they have intermediate boiling points between nonpolar alkanes and alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Scientific Research Applications
Aroma Compound Recovery
2,4-Octadienoic acid ethyl ester, particularly in its ethyl form, has been studied for its role in flavor and aroma. Research demonstrates its potential in extracting valuable aroma components from aqueous fruit juice, particularly in the context of pears. Using granular activated carbon (GAC), the ethyl ester can be effectively adsorbed, providing a method for aroma compound recovery (Diban, Ruiz, Urtiaga, & Ortiz, 2007).
Chemical Synthesis and Reactions
The ester has been a subject of interest in chemical synthesis. Studies have explored its behavior in various reactions, such as the intramolecular Diels-Alder (IMDA) reaction and 1,5-hydrogen shift reactions. These investigations are crucial for understanding the chemical properties and potential applications of such compounds (Matikainen, Kaltia, Hämäläinen, & Hase, 1997).
Mechanism of Action
The mechanism of ester reactions generally involves two steps: nucleophilic attack on the carbonyl carbon and removal of the leaving group . In the case of ester hydrolysis, a water molecule acts as a nucleophile and attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate . The intermediate then collapses, expelling the leaving group and forming a carboxylic acid and an alcohol .
properties
IUPAC Name |
ethyl (2E,4E)-octa-2,4-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h6-9H,3-5H2,1-2H3/b7-6+,9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJFBQACKACAPP-BLHCBFLLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C=C/C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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